molecular formula C14H22N2O6S2 B2926325 4-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)butanoic acid CAS No. 899962-26-6

4-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)butanoic acid

Cat. No.: B2926325
CAS No.: 899962-26-6
M. Wt: 378.46
InChI Key: PAFGMLYBLKEPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)butanoic acid is a useful research compound. Its molecular formula is C14H22N2O6S2 and its molecular weight is 378.46. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Antimicrobial Activity

A study highlighted a novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones using polyphosphate ester (PPE). This method significantly reduced reaction time and increased yields. The synthesized compounds were tested for their antimicrobial activity, showing minimum inhibitory concentration (MIC) values in the range of 0.09-1.0 mg, indicating their potential as antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Carbocycle Synthesis

Research by Mukai, Ukon, and Kuroda (2003) explored the synthesis of cyclopentene and cyclohexene derivatives through the endo-mode ring closure of allenyl sulfones. The study demonstrated a method for the successive endo-mode ring closure at the sp-hybridized carbon center, leading to the formation of methyl 2-methyl-3-(phenylsulfonyl)-1-cyclopentenecarboxylate among other derivatives. This research provides a new pathway for the synthesis of carbocyclic compounds, which are important in various chemical syntheses and pharmaceutical applications (Mukai, Ukon, & Kuroda, 2003).

Indolizidine Synthesis

A study by Kiddle, Green, and Thompson (1995) used the dianion of 4-(phenylsulfonyl)butanoic acid (4-PSBA) to prepare a pivotal intermediate for novel syntheses of indolizidines. These compounds, containing alkyl substituents at various positions, highlight the utility of 4-PSBA in the synthesis of complex organic structures with potential biological activities (Kiddle, Green, & Thompson, 1995).

Metal Complex Synthesis and Biological Activity

Danish et al. (2021) synthesized sulfonamide ligands, including 3-methyl-2-(phenylsulfonamido)butanoic acid, and introduced them in complexation with various metals such as Cu, Zn, Fe, Ni, and Cd. The study characterized these complexes and tested their biological activities, including antimicrobial and enzyme inhibition activities, demonstrating the potential of these compounds in therapeutic applications (Danish et al., 2021).

Properties

IUPAC Name

4-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6S2/c1-10-8-11(2)13(9-12(10)16(3)23(4,19)20)24(21,22)15-7-5-6-14(17)18/h8-9,15H,5-7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFGMLYBLKEPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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